molecular formula C10H18O2 B15169437 (4R,5R)-4-Butyl-5-methyloxan-2-one CAS No. 917871-17-1

(4R,5R)-4-Butyl-5-methyloxan-2-one

Katalognummer: B15169437
CAS-Nummer: 917871-17-1
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: OKOKCPPIRQBVLC-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R,5R)-4-Butyl-5-methyloxan-2-one is a chiral compound with a unique structure that includes a butyl group and a methyl group attached to an oxan-2-one ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-Butyl-5-methyloxan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a second-generation oxazaborolidinium ion-catalysed Diels–Alder reaction, followed by Sharpless asymmetric dihydroxylation and a Ni-catalysed cross-carboxyl coupling reaction via redox-active ester formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5R)-4-Butyl-5-methyloxan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce ketones or other functional groups present in the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

(4R,5R)-4-Butyl-5-methyloxan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4R,5R)-4-Butyl-5-methyloxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into these targets in a highly specific manner, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4R,5R)-4-Butyl-5-methyloxan-2-one is unique due to its specific combination of a butyl group, a methyl group, and an oxan-2-one ring. This structure provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Eigenschaften

CAS-Nummer

917871-17-1

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

(4R,5R)-4-butyl-5-methyloxan-2-one

InChI

InChI=1S/C10H18O2/c1-3-4-5-9-6-10(11)12-7-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1

InChI-Schlüssel

OKOKCPPIRQBVLC-DTWKUNHWSA-N

Isomerische SMILES

CCCC[C@@H]1CC(=O)OC[C@@H]1C

Kanonische SMILES

CCCCC1CC(=O)OCC1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.